molecular formula C3H6N4OS B136748 4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one CAS No. 128075-40-1

4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one

Cat. No.: B136748
CAS No.: 128075-40-1
M. Wt: 146.17 g/mol
InChI Key: NLZRYYGFPLLKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methylthio groups in the triazole ring makes it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted triazoles

Scientific Research Applications

4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications can enhance its therapeutic properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with cellular receptors. The presence of the triazole ring allows for strong binding interactions with biological targets, leading to the modulation of biochemical pathways. The amino and methylthio groups can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the methylthio group, which may reduce its versatility in chemical modifications.

    4-amino-3-(ethylthio)-1H-1,2,4-triazol-5(4H)-one: Contains an ethylthio group instead of a methylthio group, which can affect its reactivity and biological activity.

    4-amino-3-(methylthio)-1H-1,2,4-triazole: Lacks the carbonyl group, which may influence its chemical properties and applications.

Uniqueness

4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one is unique due to the presence of both amino and methylthio groups in the triazole ring, providing a balance of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in different fields.

Properties

CAS No.

128075-40-1

Molecular Formula

C3H6N4OS

Molecular Weight

146.17 g/mol

IUPAC Name

4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C3H6N4OS/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8)

InChI Key

NLZRYYGFPLLKRG-UHFFFAOYSA-N

SMILES

CSC1=NNC(=O)N1N

Canonical SMILES

CSC1=NNC(=O)N1N

Synonyms

3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(methylthio)-(9CI)

Origin of Product

United States

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